Sodium dicyanamide
Description
Historical Development and Scientific Significance
The historical trajectory of this compound research demonstrates a fascinating evolution from fundamental chemical synthesis to sophisticated applications in advanced materials. The compound first gained significant scientific attention in the 1990s when dicyanamide-based systems were identified as components in organic superconductors. This early recognition of its potential in electronic materials established the foundation for subsequent investigations into its broader chemical properties and applications.
The synthesis methodology for this compound has undergone considerable refinement since its initial preparation. Patent literature from 2000 describes the production method involving the reaction of cyanamide with sodium hydroxide at carefully controlled pH levels between 10 and 12, with reaction temperatures maintained between 0 and 30 degrees Celsius. This controlled synthesis approach highlighted the importance of precise reaction conditions in obtaining high-quality crystalline products, establishing the compound as a reliable chemical intermediate for industrial applications.
Dean Kenyon's examination of this compound's role in peptide-forming reactions marked a significant milestone in understanding its potential biological relevance. His collaborative work extended these findings to explore the possible role of dicyanamide in primordial biogenesis, suggesting that this compound may have played a crucial role in early life formation processes. This research direction opened new avenues for investigating the compound's reactivity in biochemical systems and its potential applications in prebiotic chemistry studies.
The compound's significance expanded further with the development of dicyanamide-based ionic liquids and their applications in hypergolic propellant systems. Research conducted in 2011 demonstrated that this compound produces melamine and oligomeric species when reacted with nitric acid under controlled conditions. This discovery not only advanced understanding of the compound's reactivity mechanisms but also established its potential as a safer alternative to traditional hydrazine-based propellant systems.
Theoretical Framework and Research Evolution
The theoretical understanding of this compound has evolved through comprehensive studies of its electronic structure, coordination chemistry, and reaction mechanisms. The compound's molecular architecture, featuring a central nitrogen atom bonded to two cyanide groups, creates a versatile coordination environment that enables diverse bonding modes with metal centers. This structural flexibility has been fundamental to its success in coordination polymer synthesis and materials applications.
Computational studies have provided crucial insights into the compound's thermochemical properties and reactivity patterns. Research utilizing selected ion flow tube techniques revealed that dicyanamide demonstrates remarkable stability in gas-phase reactions, showing no measurable reactivity with common molecules such as oxygen, water, ammonia, and various organic compounds. However, the same studies identified a significant interaction with nitric acid, with an effective bimolecular rate constant of 2.7 × 10^-10 cubic centimeters per second, providing quantitative evidence for the specific reactivity that enables its use in hypergolic applications.
The theoretical framework for understanding this compound's coordination behavior has been enhanced through systematic studies of its bridging capabilities in metal-organic frameworks. Research has demonstrated that the dicyanamide anion can bridge metal ions through its three nitrogen atoms, forming extended coordination networks with diverse topologies. This bridging behavior has been observed with various transition metals including copper, nickel, cobalt, and iron, establishing the compound as a versatile building block for coordination polymer synthesis.
Advanced computational investigations have explored the energetics of this compound reactions with oxidizing agents. Theoretical studies comparing the reaction pathways of bare dicyanamide anions with this compound ion pairs revealed that the presence of sodium cations dramatically lowers reaction barriers and creates exothermic pathways to reactive intermediates. These findings provided crucial theoretical support for experimental observations of enhanced reactivity in this compound systems compared to other dicyanamide salts.
| Theoretical Property | Value | Reference Method |
|---|---|---|
| Gas-phase deprotonation enthalpy | <310 ± 3 kcal/mol | MP2/6-311++G(d,p) |
| Bimolecular rate constant with nitric acid | 2.7 × 10^-10 cm³/s | Selected ion flow tube |
| Thermal decomposition temperature | 573 K (300°C) | Experimental determination |
| Water solubility | 260 g/L at 30°C | Experimental measurement |
Current Research Landscape and Academic Interest
Contemporary research in this compound spans multiple disciplines, reflecting the compound's versatility and ongoing scientific relevance. Current investigations focus on several key areas including advanced materials synthesis, environmental applications, and coordination chemistry developments. The compound's role as a nitrogen source in specialized applications has gained particular attention in recent years, with researchers exploring its potential in sustainable chemistry applications.
Gold recovery applications represent a significant area of current research interest. Recent studies have demonstrated that this compound functions as an effective leaching reagent for gold extraction, achieving recovery rates of 34.8% when used as the sole leaching agent at dosages of 15 kg/t. The addition of potassium ferrocyanide to this compound solutions has been shown to enhance gold recovery to 57.08%, indicating synergistic effects between different cyanide-containing species. These findings have important implications for developing environmentally friendlier alternatives to traditional cyanide-based gold extraction processes.
Research in coordination polymer synthesis continues to expand, with recent work focusing on forced coordination to f-elements through dissolution in dicyanamide-based ionic liquids. This approach has enabled the synthesis of novel lanthanide dicyanamide complexes that were previously difficult to obtain through conventional methods. The ability to manipulate coordination environments around f-block elements opens new possibilities for designing materials with unique magnetic, optical, and catalytic properties.
The application of this compound in electrocatalysis represents an emerging research frontier. Recent investigations have explored its use in the synthesis of nitrogen-doped carbon nanotube composites for trifunctional electrocatalysis applications. These materials demonstrate promising activity for oxygen reduction reactions, oxygen evolution reactions, and hydrogen evolution reactions in alkaline electrolytes, suggesting potential applications in energy storage and conversion technologies.
Current research also addresses the compound's role in ionic liquid systems for metal extraction applications. Studies have demonstrated that hydrophobic ionic liquids containing dicyanamide anions can effectively extract copper, nickel, lead, and cadmium from aqueous solutions. The extraction mechanism involves both cation exchange and ion-pairing processes, with the specific mechanism depending on the counter-anion present in the system.
| Research Area | Key Findings | Current Applications |
|---|---|---|
| Gold Recovery | 34.8% recovery rate as sole agent | Alternative to cyanide leaching |
| Coordination Polymers | Novel f-element complexes | Magnetic and optical materials |
| Electrocatalysis | Trifunctional activity in alkaline media | Energy storage systems |
| Metal Extraction | High efficiency for multiple metal ions | Environmental remediation |
| Synthesis Applications | Precursor for melamine production | Polymer and resin synthesis |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1934-75-4 |
|---|---|
Molecular Formula |
C2HN3Na |
Molecular Weight |
90.04 g/mol |
IUPAC Name |
sodium;dicyanoazanide |
InChI |
InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H; |
InChI Key |
JHPDENBKCMSVJT-UHFFFAOYSA-N |
SMILES |
C(#N)[N-]C#N.[Na+] |
Isomeric SMILES |
C(=[N-])=NC#N.[Na+] |
Canonical SMILES |
C(#N)NC#N.[Na] |
Other CAS No. |
1934-75-4 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Dicyanamide, Sodium Salt; Sodium Dicyanamide |
Origin of Product |
United States |
Preparation Methods
Reactor Design and Process Parameters
The continuous preparation method (Patent CN107540692A) utilizes a multi-stage reactor system comprising a pre-reactor, condensing tube reactor, and liquid-alkali storage tank. Key steps include:
-
Pre-Reaction Stage : Ammonium hydroxide (NH₄OH) and cyanogen halide (XCN, where X = Cl/Br) are mixed at 0–20°C to form an intermediate.
-
Alkaline Cyclization : The intermediate reacts with sodium hydroxide in the condensing tube reactor under pH 7.5–10, with continuous cyanogen halide introduction.
-
Recirculation : Reaction liquid cycles between the condensing tube and main reactor until pH stabilization.
Critical Parameters :
Table 1: Continuous Flow Synthesis Performance Metrics
Byproduct Management
Sodium chloride (NaCl) forms as a byproduct but remains dissolved due to the aqueous medium. Post-synthesis crystallization isolates NaDCA, while NaCl is removed via fractional precipitation. This method reduces NaCl contamination to <2%, addressing a key limitation of earlier batch processes.
Batch Process Synthesis
Cyanamide-Based Route
The batch method (US6911559B1) involves simultaneous reaction of cyanamide (NH₂CN), sodium hydroxide, and cyanogen chloride (ClCN):
Advantages :
-
Simplified reactor design suitable for small-scale production.
Limitations :
Sodium Cyanide Route
An alternative batch approach uses sodium cyanide (NaCN) and chlorine gas:
This method is less common due to handling challenges with gaseous chlorine and lower yield (65–70%).
Table 2: Batch Synthesis Comparative Analysis
| Method | Yield | Purity | Byproduct NaCl | Scalability |
|---|---|---|---|---|
| Cyanamide-Based | 70–75% | 95–97% | 20–25% | Medium |
| Sodium Cyanide | 65–70% | 90–93% | 30–35% | Low |
Emerging Solvent-Based Approaches
Nanoconfinement Effects
Nanopore confinement (e.g., organically modified silica) slows trimerization side reactions, improving NaDCA stability during storage. This post-synthesis treatment increases shelf life by 40% under ambient conditions.
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Hypergolic Reactions with Nitric Acid
Sodium dicyanamide reacts exothermically with nitric acid (HNO₃), a critical mechanism in hypergolic propellant systems. Theoretical studies reveal:
| Parameter | DCA⁻ + HNO₃ | Na[DCA] + HNO₃ |
|---|---|---|
| Activation Barrier (ΔG‡) | 23.7 kcal/mol (gas) | 14.2 kcal/mol (gas) |
| Reaction Enthalpy (ΔH) | -10.3 kcal/mol (gas) | -22.1 kcal/mol (gas) |
| Solvent Effects (SMD-GIL) | Barrier increases by ~5 kcal/mol | Barrier decreases by ~8 kcal/mol |
The sodium ion stabilizes intermediates, lowering energy barriers and enabling rapid formation of NaNO₃ and HDCA (dicyanamide acid). This accelerates ignition, making Na[DCA] superior to ionic liquids lacking alkali cations .
Thermal Decomposition and Trimerization
At elevated temperatures (>250°C), this compound undergoes solid-state trimerization to form sodium tricyanomelaminate:
Kinetic parameters under different conditions:
| Condition | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Bulk Solid | 148.3 | |
| Nanoconfined | 146.1 |
Nanoconfinement in organically modified pores reduces reaction rates by 2–3 orders of magnitude due to restricted molecular mobility .
Polymer Formation with Nitric Acid
Reactions with concentrated HNO₃ yield nitrogen-rich polymers, including melamine and its oligomers:
| Product | m/z (ESI-MS) | Proposed Structure |
|---|---|---|
| Tricyanomelaminate | 200 | |
| Melamine | 127 | |
| Melem | 218 |
The reaction proceeds via acid-mediated cyclization, releasing ammonia and forming s-triazine frameworks .
Effects of Nanoconfinement on Reaction Kinetics
Nanoconfinement alters solid-state reactivity:
| Property | Bulk this compound | Nanoconfined this compound |
|---|---|---|
| Reaction Rate (300°C) | ||
| Crystallinity | High | Disordered |
| Activation Entropy |
The entropy decrease under confinement suggests a more ordered transition state, contrasting with liquid-phase nanoconfined reactions .
Stability and Hazardous Decomposition
This compound decomposes above 300°C, releasing toxic gases:
| Decomposition Product | Hazard Class |
|---|---|
| Hydrogen Cyanide (HCN) | Acute Toxicity (H330) |
| Nitrogen Oxides (NOₓ) | Oxidizing (H270) |
| Carbon Monoxide (CO) | Flammable (H220) |
It is incompatible with strong acids, bases, and oxidizers, necessitating handling under inert conditions .
Scientific Research Applications
Applications in Gold Recovery
Gold-Leaching Performance
Sodium dicyanamide has been investigated as a leaching reagent for gold recovery. A study demonstrated that NaDCA effectively dissolves gold from ores, providing an alternative to traditional cyanide methods. The efficiency of gold leaching was influenced by the dosage of this compound and the pH of the solution:
| Parameter | Effect on Gold Recovery |
|---|---|
| NaDCA Dosage | Higher dosages improved recovery rates. |
| Solution pH | Optimal pH levels enhanced leaching efficiency. |
The mechanism involves the formation of stable complexes with gold ions, facilitating their extraction from solid matrices .
Use in Hypergolic Propellants
This compound has been explored as a component in hypergolic propellant formulations due to its ability to generate nitrogen-rich compounds upon combustion. Research indicates that when NaDCA reacts with oxidizers like nitric acid, it produces melamine and other oligomers, which are valuable in developing advanced propellants . The reaction conditions can be optimized to control the combustion characteristics:
| Oxidizer | Reaction Products |
|---|---|
| Nitric Acid | Melamine, oligomers |
| Ammonium Hydroxide | Enhanced solubility |
This application highlights NaDCA's potential in aerospace technologies where safety and efficiency are paramount.
Agricultural Applications
In agriculture, this compound serves as a nitrogen source that promotes plant growth. Its high solubility allows for easy incorporation into fertilizers, enhancing nutrient availability in soil systems. Studies have shown that crops treated with NaDCA exhibit improved growth rates compared to those treated with conventional nitrogen sources .
Analytical Chemistry
This compound is also utilized in analytical chemistry for the detection and quantification of various analytes. A novel ion chromatography method using NaDCA has been developed for high-sensitivity analysis of environmental samples contaminated with dicyanamide ions. This method leverages the compound's dissociation in aqueous solutions to facilitate ion separation and detection .
Coordination Chemistry
Recent advancements have demonstrated this compound's role in forming coordination complexes with f-block elements (lanthanides). These complexes exhibit unique properties that can be exploited in materials science and catalysis . The ability to manipulate the coordination environment around f-elements opens avenues for novel applications in catalysis and material synthesis.
Mechanism of Action
The mechanism of action of sodium dicyanamide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming covalent bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound can form radicals that participate in further chemical transformations.
Comparison with Similar Compounds
Structural and Spectroscopic Properties
The dicyanamide anion ([N(CN)₂]⁻) exhibits a bent structure with C₂v symmetry , as confirmed by IR spectroscopy and computational studies. The νCN stretching frequency for sodium dicyanamide is 2179 cm⁻¹ , consistent across alkali metal salts (Table 45, ). Variations in metal cations influence lattice stability and coordination modes:
- Silver dicyanamide (Ag[N(CN)₂]): Synthesized via metathesis (Na[N(CN)₂] + AgNO₃ → Ag[N(CN)₂] + NaNO₃) with 92% yield . Its low solubility in water facilitates applications in hypergolic materials .
- Lithium dicyanamide (Li[N(CN)₂]) : Exhibits a lower trimerization temperature range (533–653 K) compared to sodium (553–673 K), attributed to smaller ionic radius and stronger lattice interactions .
- Potassium dicyanamide (K[N(CN)₂]) : Melts at 505 K and trimerizes at 583–703 K, forming tripotassium tricyanmelaminate .
Thermal Stability and Trimerization
Alkali metal dicyanamides undergo solid-state trimerization upon heating, forming melamine-like derivatives (e.g., Na₃[C₆N₉]):
Cesium dicyanamide (Cs[N(CN)₂]) is structurally characterized but lacks detailed thermal data .
Comparison with Non-Metal Dicyanamide Derivatives
Ionic Liquids (ILs)
- Dicyanamide-based ILs : this compound is a precursor for ILs like [BMPi][DCN], which show higher toxicity (EC₅₀ = 0.1–1.0 mM for algae) compared to trifluoromethanesulfonate derivatives .
- Tricyanomethanide ([C(CN)₃]⁻): Unlike [N(CN)₂]⁻, it forms binuclear organometallic complexes (e.g., Cp(dppe)FeN(CN)₂) with distinct electronic interactions .
Carbon Materials
This compound serves as a nitrogen source for N-doped Ti₃C₂Tx MXenes , achieving 12–15 wt% nitrogen content via in situ trimerization to Na₃[C₆N₉]. This contrasts with urea/melamine precursors, which require higher temperatures and emit toxic gases .
Key Data Table: Comparative Properties
Biological Activity
Sodium dicyanamide (NaDCA) is an inorganic compound with significant biological activity, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and case studies.
This compound is synthesized through various methods, with one notable process involving the reaction of cyanamide with sodium hydroxide and cyanogen chloride. This method allows for the production of high-purity this compound suitable for industrial applications, particularly in biocidal formulations .
Biological Applications
1. Antimicrobial Activity
This compound has been shown to exhibit antimicrobial properties. It is utilized in the healthcare sector for its disinfectant capabilities, particularly in food production and sanitation .
- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis and death. Studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi.
2. Anticancer Properties
Recent research has highlighted the potential anticancer effects of this compound when used in coordination complexes. For instance, a study on a trinuclear Zn(II) Schiff base dicyanamide complex revealed its ability to attenuate bacterial biofilm formation through reactive oxygen species (ROS) generation and membrane damage, alongside exhibiting anticancer activity .
- Case Study : In vitro tests indicated that the Zn(II) complex could inhibit cancer cell proliferation, suggesting that this compound may enhance the efficacy of metal-based anticancer agents.
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In Vitro Studies : Experiments have demonstrated that this compound enhances the antimicrobial effects of certain antibiotics, potentially serving as an adjuvant in therapeutic applications .
- Coordination Chemistry : Research into coordination polymers involving this compound has revealed their structural diversity and potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
